Home > Products > Screening Compounds P15032 > chenodeoxycholic acid
chenodeoxycholic acid -

chenodeoxycholic acid

Catalog Number: EVT-7986390
CAS Number:
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chenodeoxycholic acid is classified as a bile acid, which are steroid acids produced in the liver. It is one of the primary bile acids in humans alongside cholic acid. The term "cheno" derives from the Greek word for goose, reflecting its initial isolation from goose bile. Chenodeoxycholic acid can be conjugated with amino acids such as taurine or glycine to form salts known as chenodeoxycholates .

Synthesis Analysis

The synthesis of chenodeoxycholic acid can occur through both biological and chemical methods:

  1. Biological Synthesis: In the liver, cholesterol undergoes several enzymatic modifications to produce chenodeoxycholic acid. Key enzymes involved include cholesterol 7α-hydroxylase (CYP7A1), which initiates the conversion of cholesterol to bile acids by hydroxylating it at the C7 position .
  2. Chemical Synthesis: Various synthetic methods have been developed:
    • A notable method involves the preparation of cholate followed by several acetylation and oxidation steps to yield chenodeoxycholic acid .
    • For instance, starting with cholic acid, it is dissolved in an alcohol solvent and treated with concentrated hydrochloric acid to facilitate reactions that lead to the formation of intermediates before finally producing chenodeoxycholic acid with high yield and low cost .
Molecular Structure Analysis

Chenodeoxycholic acid has a complex steroid structure characterized by:

  • Molecular Formula: C24H40O4
  • Molecular Weight: 392.57 g/mol
  • Structural Features: It contains two hydroxyl groups at positions C3 and C7 on the steroid nucleus. The structure allows it to function effectively as a surfactant in lipid digestion by forming micelles with dietary fats .

The compound is typically represented as a white crystalline solid that is insoluble in water but soluble in organic solvents like alcohol and acetic acid. Its melting point ranges between 165–167 °C .

Chemical Reactions Analysis

Chenodeoxycholic acid participates in various biochemical reactions:

  • Conjugation: It can be conjugated with amino acids (taurine or glycine) to form more soluble bile salts, enhancing its ability to emulsify fats in the intestine.
  • Metabolism: In the colon, unabsorbed chenodeoxycholic acid can be metabolized by gut bacteria into secondary bile acids such as lithocholic acid or ursodeoxycholic acid .
Mechanism of Action

The primary mechanism of action for chenodeoxycholic acid involves:

  • Bile Acid Receptor Activation: It acts as an agonist for the farnesoid X receptor (FXR), leading to the transcriptional regulation of genes involved in bile acid homeostasis and lipid metabolism .
  • Lipid Digestion: As a surfactant, it facilitates the formation of micelles that enhance the absorption of lipids and fat-soluble vitamins in the intestines.
Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Appearance: White crystalline solid
  • Solubility: Soluble in alcohol and acetic acid; insoluble in water
  • Melting Point: 165–167 °C
  • pKa Values: The pKa values indicate its acidic nature and influence its behavior in physiological conditions .
Applications

Chenodeoxycholic acid has several important scientific applications:

  1. Medical Therapy for Gallstones: It is used to dissolve cholesterol gallstones in patients who are not candidates for surgery. This treatment can cause side effects such as diarrhea and mild hepatic injury .
  2. Cerebrotendineous Xanthomatosis Treatment: Chenodeoxycholic acid serves as a therapeutic agent for this rare genetic disorder characterized by abnormal cholesterol metabolism.
  3. Investigational Uses: Research is ongoing into its potential use for other conditions such as hepatitis C when combined with other agents like bezafibrate .
Biosynthesis and Metabolic Pathways of Chenodeoxycholic Acid

Enzymatic Regulation in Hepatic Cholesterol Catabolism

Chenodeoxycholic acid (CDCA) is synthesized in hepatocytes via two primary pathways that convert cholesterol into bile acids. The classical (neutral) pathway initiates with CYP7A1-mediated 7α-hydroxylation of cholesterol, forming 7α-hydroxycholesterol. This rate-limiting step is tightly regulated by feedback inhibition from bile acids returning via enterohepatic circulation. The 7α-hydroxycholesterol undergoes modification by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), isomerizing the 3β-hydroxyl group to 3α and saturating the Δ⁵ bond to yield 7α-hydroxy-4-cholesten-3-one. Subsequent side-chain cleavage by sterol 27-hydroxylase (CYP27A1) and oxidation produces CDCA as the primary non-12α-hydroxylated bile acid [2] [9] [10].

The alternative (acidic) pathway starts with mitochondrial CYP27A1-catalyzed 27-hydroxylation of cholesterol, generating oxysterols like 27-hydroxycholesterol. These oxysterols are transported to the endoplasmic reticulum, where oxysterol 7α-hydroxylase (CYP7B1) further hydroxylates them. This pathway predominantly synthesizes CDCA and accounts for ~25% of total bile acid production in humans. It gains physiological significance when the classical pathway is impaired and serves as a regulatory mechanism to prevent cholesterol accumulation in peripheral tissues [9] [10].

Table 1: Key Enzymes in CDCA Biosynthesis

EnzymeGeneSubcellular LocationFunctionRegulation
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic reticulumRate-limiting 7α-hydroxylation of cholesterolRepressed by FXR-SHP pathway
Sterol 27-hydroxylaseCYP27A1MitochondriaSide-chain oxidation; initiates alternative pathwayBile acid feedback inhibition
Oxysterol 7α-hydroxylaseCYP7B1Endoplasmic reticulum7α-hydroxylation of oxysterolsInduced by cholesterol accumulation
3β-HSDHSD3B7Cytosol/ERIsomerizes 3β-OH to 3α-OH and saturates Δ⁵ bondSubstrate-dependent activity

Notably, the hamster model reveals a unique CDCA synthesis route via 3β,7α-dihydroxy-5-cholen-24-oic acid, bypassing typical intermediates. Intravenous administration of this precursor significantly elevates CDCA excretion, highlighting its quantitative importance [1].

Role of Cytochrome P450 in Bile Acid Synthesis

Cytochrome P450 (CYP) enzymes are pivotal in introducing oxygen groups to the sterol nucleus and side chain during CDCA synthesis. CYP7A1 determines overall bile acid flux, with its transcription regulated by nuclear receptors (e.g., liver X receptor, LXR) and bile acid-activated farnesoid X receptor (FXR). FXR induces small heterodimer partner (SHP), which represses CYP7A1 expression [2] [9].

CYP27A1 catalyzes multiple steps:

  • Initial 27-hydroxylation in the alternative pathway.
  • Side-chain oxidation in the classical pathway, converting 5β-cholestane-3α,7α,12α-triol to THCA (3α,7α,12α-trihydroxy-5β-cholestanoic acid).Deficiency in CYP27A1 causes cerebrotendinous xanthomatosis (CTX), characterized by CDCA underproduction and toxic sterol accumulation [6] [9].

CYP8B1 (sterol 12α-hydroxylase) diverts precursors from CDCA to cholic acid (CA) synthesis. Its absence shifts bile acid composition toward CDCA and muricholic acids, improving metabolic profiles in obesity models. Conversely, CYP3A4 detoxifies hydrophobic bile acids like lithocholic acid (LCA) by 6β-hydroxylation, reducing hepatotoxicity. In humans, CYP3A4 hydroxylates CDCA at C-6, forming hyocholic acid derivatives [8] [10].

Table 2: CYP Enzymes Modifying CDCA and Related Bile Acids

CYP EnzymeTissue SpecificityPrimary ReactionBiological Impact
CYP7A1HepatocytesCholesterol 7α-hydroxylationRate-limiting step; determines bile acid pool size
CYP27A1UbiquitousSterol 27-hydroxylation; side-chain oxidationCritical for alternative pathway; prevents cholesterol deposition
CYP7B1Liver, brain, macrophagesOxysterol 7α-hydroxylationGenerates CDCA precursors; neuroprotective
CYP3A4Liver, intestine6β-hydroxylation of toxic bile acidsDetoxification of lithocholic acid

Microbial Biotransformation in the Enterohepatic Circuit

Intestinal microbiota extensively remodels primary bile acids, including CDCA, through four key reactions:

  • Deconjugation: Bile salt hydrolases (BSHs) from Bacteroides, Lactobacillus, and Clostridium cleave glycine/taurine from conjugated CDCA. This "gateway reaction" enables further modifications and reactivates FXR/TGR5 signaling [3] [4].
  • 7α-Dehydroxylation: Clostridium scindens converts CDCA to lithocholic acid (LCA) via a two-step reduction-dehydration process. LCA is highly hydrophobic and hepatotoxic but is sulfated for renal excretion in humans [3] [4].
  • Epimerization: Bacterial hydroxysteroid dehydrogenases (HSDHs) oxidize the 3α-OH or 7α-OH group of CDCA to keto groups (e.g., 3-oxo-CDCA, 7-oxo-LCA). Subsequent reduction generates iso-bile acids like ursodeoxycholic acid (UDCA; 3α,7β-OH), a hepatoprotective epimer of CDCA [3] [7].
  • Reconjugation: Novel microbial amino acid conjugates (e.g., CDCA-phenylalanine) are formed by gut bacteria like Enterocloster bolteae, expanding bile acid diversity beyond hepatic conjugates [3] [7].

Recent studies reveal fungal contributions:

  • Rhizopus microsporus hydroxylates CDCA at C-1β, C-6α, or C-16α, yielding metabolites with altered FXR agonism.
  • Aspergillus niger dehydrogenates CDCA at C-3, producing 3-oxo-CDCA, which exhibits reduced FXR activation compared to CDCA [7].

These microbial transformations regulate host physiology:

  • Deconjugated CDCA is a potent FXR agonist, suppressing hepatic CYP7A1 and bile acid synthesis.
  • UDCA and other epimers modulate TGR5-dependent GLP-1 secretion, influencing glucose homeostasis.
  • LCA and its derivatives act as vitamin D receptor ligands, affecting intestinal immunity [3] [7] [10].

Table 3: Microbial Biotransformation Products of CDCA

Reaction TypeKey MicrobesProductsBiological Activity
DeconjugationBacteroides, LactobacillusFree CDCAEnhanced FXR/TGR5 activation
7α-DehydroxylationClostridium scindensLithocholic acid (LCA)Vitamin D receptor ligand; hepatotoxic
Epimerization (7α→7β)Escherichia coli, RuminococcusUrsodeoxycholic acid (UDCA)Choleretic; anti-apoptotic
Fungal hydroxylationRhizopus microsporus1β,6α,16α-OH-CDCA derivativesModulated FXR agonism

Properties

Product Name

chenodeoxycholic acid

IUPAC Name

4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1

InChI Key

RUDATBOHQWOJDD-UTOCQMGUSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.